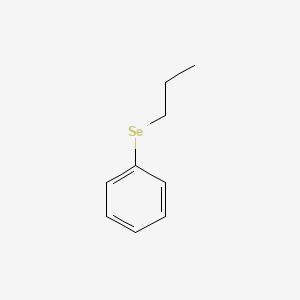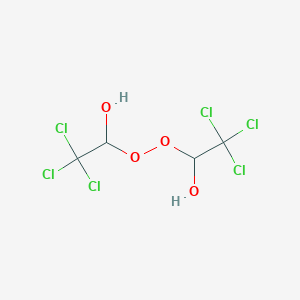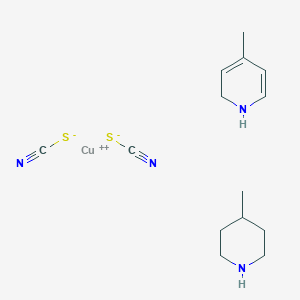![molecular formula C18H14N2O3 B14713703 3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6638-20-6](/img/structure/B14713703.png)
3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring fused to the oxazine ring, with a nitrophenyl group attached at the third position. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . Another approach uses a reusable magnetic catalyst (GO-Fe₃O₄–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods
The catalysts used in these methods are characterized by their thermal stability, reusability, and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with molecular targets such as COX enzymes. The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with significant pharmacological applications.
Dioxazine: A pentacyclic compound consisting of two oxazine subunits, used as a pigment.
Uniqueness
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
6638-20-6 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)16-6-3-5-15(10-16)19-11-14-9-8-13-4-1-2-7-17(13)18(14)23-12-19/h1-10H,11-12H2 |
Clé InChI |
GCAWLSXZBLFREI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C=C2)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)





